molecular formula C16H17N3O2S2 B6476673 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 2640845-82-3

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No.: B6476673
CAS No.: 2640845-82-3
M. Wt: 347.5 g/mol
InChI Key: AMCAMHLODABQER-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The presence of these rings suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and thiophene rings in separate steps, followed by their connection via an ethyl linker. Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide has been used extensively in scientific research studies. It has been used as a model compound for the synthesis of new organic molecules and as a potential therapeutic agent for various diseases. It has been studied for its potential applications in the fields of drug discovery, drug delivery, and gene therapy. Additionally, it has been used in the study of the structure-activity relationship of organic molecules, and has been used to study the effects of various environmental conditions on the stability of organic molecules.

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with its target, SDH, through strong hydrogen bond interactions . This interaction can alter the normal function of the enzyme, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

The interaction with SDH affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration . The downstream effects of this interaction can lead to changes in energy production and other metabolic processes within the cell.

Advantages and Limitations for Lab Experiments

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable, making it suitable for use in long-term experiments. Additionally, the compound is relatively inexpensive, making it cost-effective for use in research studies. However, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, the compound has limited solubility in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide. These include further research into its potential therapeutic applications, such as its anti-inflammatory and anti-tumor properties. Additionally, further research into the structure-activity relationship of the compound could lead to the development of more effective and more specific therapeutic agents. Additionally, further research into the compound’s mechanism of action could lead to the development of more effective inhibitors of COX-2. Finally, further research into the compound’s biochemical and physiological effects could lead to the development of novel therapeutic agents.

Synthesis Methods

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide can be synthesized through a variety of methods. The most common method is the condensation of 1-methyl-1H-pyrazol-5-yl phenol with thiophene-2-sulfonamide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction yields a mixture of this compound{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide and its isomeric forms. The desired product can be isolated by silica gel column chromatography.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-19-15(9-10-17-19)14-6-4-13(5-7-14)8-11-18-23(20,21)16-3-2-12-22-16/h2-7,9-10,12,18H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCAMHLODABQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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